molecular formula C9H12BrNS B3034198 2-(3-Bromo-benzylsulfanyl)-ethylamine CAS No. 143627-47-8

2-(3-Bromo-benzylsulfanyl)-ethylamine

Cat. No.: B3034198
CAS No.: 143627-47-8
M. Wt: 246.17 g/mol
InChI Key: DREYSFLGDTXWSA-UHFFFAOYSA-N
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Description

2-(3-Bromo-benzylsulfanyl)-ethylamine: is an organic compound characterized by the presence of a bromine atom attached to a benzyl group, which is further linked to an ethylamine group through a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Mild to moderate temperatures

      Products: Sulfoxides and sulfones

  • Reduction:

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Anhydrous conditions

      Products: Reduced amine derivatives

  • Substitution:

      Reagents: Various nucleophiles (e.g., amines, thiols)

      Conditions: Basic or acidic conditions depending on the nucleophile

      Products: Substituted benzyl derivatives

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols under basic or acidic conditions

Major Products:

  • Sulfoxides, sulfones, reduced amine derivatives, substituted benzyl derivatives

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6H,4-5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREYSFLGDTXWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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